molecular formula C14H30O2 B3427641 Ethanol, 2-[[3,5-dimethyl-1-(2-methylpropyl)hexyl]oxy]- CAS No. 60828-78-6

Ethanol, 2-[[3,5-dimethyl-1-(2-methylpropyl)hexyl]oxy]-

Cat. No. B3427641
CAS RN: 60828-78-6
M. Wt: 230.39 g/mol
InChI Key: VKKFWRYCMZBXIG-UHFFFAOYSA-N
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Description

“Ethanol, 2-[[3,5-dimethyl-1-(2-methylpropyl)hexyl]oxy]-” is a chemical compound with the CAS Registry Number 10137-98-1 . It is also known by its IUPAC name "Poly (oxy-1,2-ethanediyl), .alpha.- [3,5-dimethyl-1- (2-methylpropyl)hexyl]-.omega.-hydroxy-" .

Scientific Research Applications

Environmental and Performance Impacts of Oxygenated Fuels

Oxygenated fuels, including certain ethanol derivatives, have been identified as renewable, environmentally friendly alternatives that could meet the world's growing future energy demands. These fuels, derived from alcohols and ethers, are notable for their cleaner burning characteristics compared to regular gasoline, producing lower levels of carbon monoxide (CO) and nitrogen oxides (NOx). Their application in spark ignition (SI) engines demonstrates potential environmental benefits, such as reduced pollution and decreased gasoline fuel requirements. The study by Awad et al. (2018) provides a comprehensive review of oxygenated fuels, highlighting their production, environmental impacts, and benefits as octane boosters in gasoline used in SI engines (Awad et al., 2018).

Ethanol-diesel Fuel Blends

The blending of ethanol with diesel fuel presents an attractive approach to leverage ethanol's renewable and oxygenated nature for reducing particulate emissions in compression-ignition engines. Hansen, Zhang, and Lyne (2005) discuss the critical factors for the potential commercial use of ethanol-diesel blends, including blend properties like stability, viscosity, and lubricity, along with the effects on engine performance, durability, and emissions. This review suggests that addressing key properties through the formulation of additives is vital for ensuring fuel compatibility with engines, though vehicle safety may require modifications to fuel storage systems (Hansen et al., 2005).

Bio-ethanol Reforming for Hydrogen Production

The reforming of bio-ethanol represents a promising method for hydrogen production from renewable resources. Ni, Leung, and Leung (2007) explore the significant role of catalysts in ethanol steam reforming for hydrogen production, noting that Rh and Ni are among the best catalysts for this process. The study emphasizes the importance of selecting proper supports for catalysts and the development of bimetallic catalysts, alloy catalysts, and double-bed reactors to enhance hydrogen production and long-term catalyst stability (Ni et al., 2007).

Ethanol Metabolism and Intestinal Barrier Effects

Ethanol metabolism and its byproducts can significantly affect the intestinal barrier's integrity. Elamin, Masclee, Dekker, and Jonkers (2013) review ethanol's effects and its oxidative metabolite, acetaldehyde, on the small and large intestines' epithelial barrier. The study outlines potential mechanisms of ethanol metabolism and its impact on increasing intestinal permeability, contributing to gastrointestinal and liver diseases. This includes the activation of different cell-signaling pathways, oxidative stress, and remodeling of the cytoskeleton (Elamin et al., 2013).

properties

IUPAC Name

2-(2,6,8-trimethylnonan-4-yloxy)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30O2/c1-11(2)8-13(5)10-14(9-12(3)4)16-7-6-15/h11-15H,6-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKKFWRYCMZBXIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)CC(CC(C)C)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

60828-78-6
Details Compound: Polyethylene glycol trimethylnonyl ether
Record name Polyethylene glycol trimethylnonyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60828-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00873978
Record name 2-[[3,5-Dimethyl-1-(2-methylpropyl)hexyl]oxy]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00873978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanol, 2-[[3,5-dimethyl-1-(2-methylpropyl)hexyl]oxy]-

CAS RN

10137-98-1, 60828-78-6
Record name 2-[[3,5-Dimethyl-1-(2-methylpropyl)hexyl]oxy]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10137-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-((1-isobutyl-3,5-dimethylhexyl)oxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010137981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Poly(oxy-1,2-ethanediyl), .alpha.-[3,5-dimethyl-1-(2-methylpropyl)hexyl]-.omega.-hydroxy-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-[[3,5-Dimethyl-1-(2-methylpropyl)hexyl]oxy]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00873978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethanol, 2-[[3,5-dimethyl-1-(2-methylpropyl)hexyl]oxy]
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Poly(oxy-1,2-ethanediyl), α-[3,5-dimethyl-1-(2-methylpropyl)hexyl]-ω-hydroxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.123.896
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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